1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include multicomponent reactions, cycloadditions, and catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,5-diphenyl-1H-pyrazole
- 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide
- 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-12-6(5-7(9)11-12)8(14)13-4-2-3-10-13/h2-5H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDHUAHJOCTRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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